Comparative Efficacy: E. coli Asparaginase vs. Erwinia Asparaginase in Pediatric ALL
In a randomized phase 3 trial (EORTC-CLG 58881) comparing E. coli-derived asparaginase (n=700 children) with Erwinia-derived asparaginase at equivalent dosing (10,000 IU/m² twice weekly), E. coli asparaginase demonstrated significantly superior efficacy [1][2]. The Erwinia arm showed a higher failure to achieve complete remission (4.9% vs. 2.0%; P=0.038) and a higher relapse rate, resulting in a significantly shorter event-free survival (EFS) (hazard ratio 1.59; 95% CI, 1.23–2.06; P=0.0004) [1][2]. The 6-year EFS rate was 59.8% (SE 2.6%) for Erwinia asparaginase versus 73.4% (SE 2.4%) for E. coli asparaginase, and 6-year overall survival was 75.1% (SE 2.3%) versus 83.9% (SE 2.0%) (P=0.002) [1][2].
| Evidence Dimension | 6-Year Event-Free Survival (EFS) |
|---|---|
| Target Compound Data | 73.4% (SE 2.4%) |
| Comparator Or Baseline | Erwinia asparaginase: 59.8% (SE 2.6%) |
| Quantified Difference | Absolute difference of 13.6% (HR 1.59, 95% CI 1.23-2.06, P=0.0004) |
| Conditions | Phase 3 RCT in 700 children with ALL/LBL, 10,000 IU/m² twice weekly |
Why This Matters
E. coli asparaginase demonstrates a 13.6% absolute improvement in 6-year EFS over Erwinia asparaginase in frontline pediatric ALL, establishing it as the standard-of-care backbone for this population.
- [1] Duval M, Suciu S, Ferster A, et al. Comparison of Escherichia coli-asparaginase with Erwinia-asparaginase in the treatment of childhood lymphoid malignancies: results of a randomized European Organisation for Research and Treatment of Cancer—Children's Leukemia Group phase 3 trial. Blood. 2002;99(8):2734-2739. View Source
- [2] Duval M, et al. Comparison of Escherichia coli-asparaginase with Erwinia-asparaginase in the treatment of childhood lymphoid malignancies. Blood. 2002;99:2734-2739. View Source
